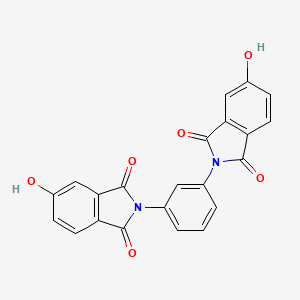
2,2'-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of two isoindole units connected through a 1,3-phenylene bridge, with each isoindole unit bearing a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole Units: The isoindole units can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and amines, under acidic or basic conditions.
Coupling Reaction: The two isoindole units are then coupled through a 1,3-phenylene bridge. This can be achieved using a variety of coupling agents, such as palladium-catalyzed cross-coupling reactions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the desired positions on the isoindole units. This can be accomplished through selective hydroxylation reactions using reagents like hydroxylamine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroisoindole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
科学研究应用
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
作用机制
The mechanism of action of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups and isoindole units can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2,2’-(1,4-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,2-phenylene bridge.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Contains only one isoindole unit with a hydroxyl group.
Uniqueness
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,2- and 1,4-phenylene analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
106010-54-2 |
|---|---|
分子式 |
C22H12N2O6 |
分子量 |
400.3 g/mol |
IUPAC 名称 |
5-hydroxy-2-[3-(5-hydroxy-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12N2O6/c25-13-4-6-15-17(9-13)21(29)23(19(15)27)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26)10-18(16)22(24)30/h1-10,25-26H |
InChI 键 |
NBTNLNPYBFYPDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O)N4C(=O)C5=C(C4=O)C=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


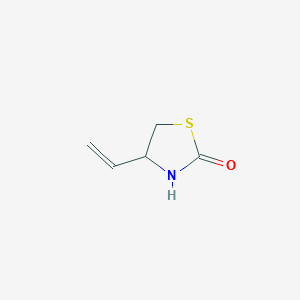
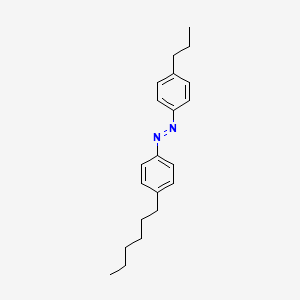
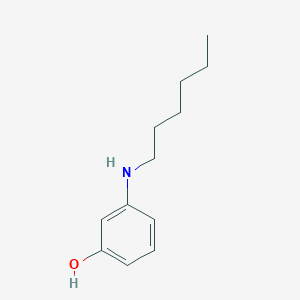
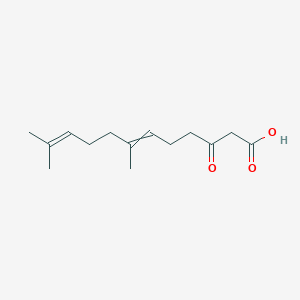
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
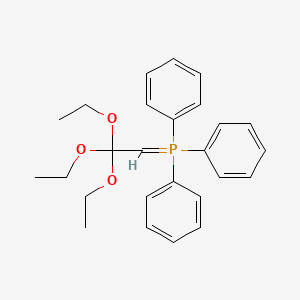
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
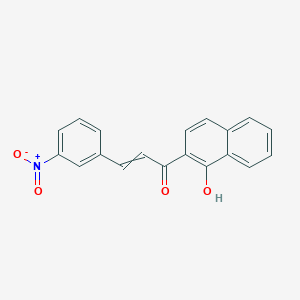
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
